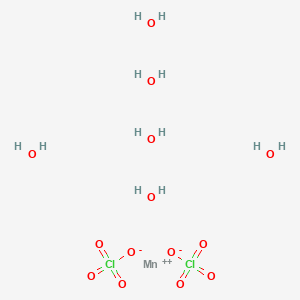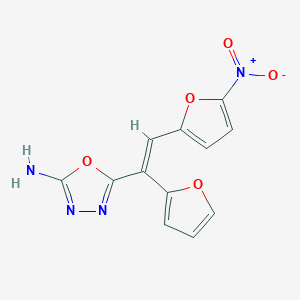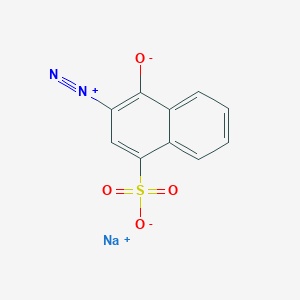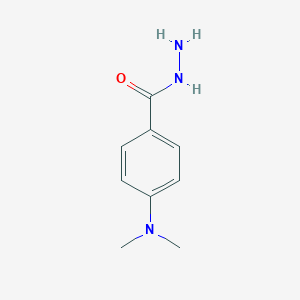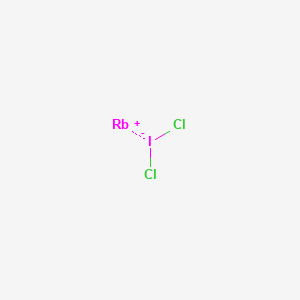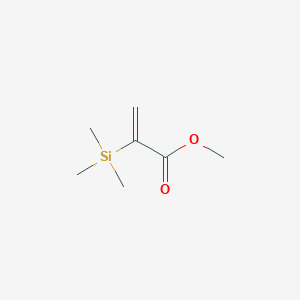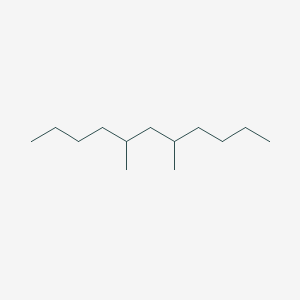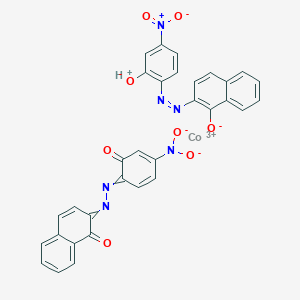
Hydrogen bis(2-((2-hydroxy-4-nitrophenyl)azo)naphthalen-1-olato(2-))cobaltate(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrogen bis(2-((2-hydroxy-4-nitrophenyl)azo)naphthalen-1-olato(2-))cobaltate(1-) is a coordination compound that has been extensively studied for its potential applications in various fields such as chemistry, biology, and materials science. This compound is commonly referred to as Co(II) complex and is known for its unique properties, including its ability to act as a catalyst in various chemical reactions.
作用机制
The mechanism of action of Co(II) complex involves the coordination of the Co(II) ion with the ligands, which results in the formation of a stable complex. The complex then acts as a catalyst by providing an alternative pathway for the reaction to take place, lowering the activation energy required for the reaction to occur.
生化和生理效应
Co(II) complex has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, Co(II) complex has been shown to have antibacterial and antifungal properties, which can help prevent the growth of harmful microorganisms.
实验室实验的优点和局限性
One of the main advantages of Co(II) complex is its excellent catalytic activity, which makes it an ideal catalyst for various chemical reactions. However, the compound is also known to be highly toxic, and care must be taken when handling it in the laboratory. Additionally, the compound is relatively expensive, which can limit its use in large-scale experiments.
未来方向
There are several potential future directions for the study of Co(II) complex. One area of research is the development of new synthetic methods for the compound, which could lead to more efficient and cost-effective production. Another area of research is the exploration of the compound's potential applications in medicine, including its use as an anticancer agent. Additionally, the compound's potential applications in materials science, including its use in the development of new materials for electronic and optical devices, are also areas of interest for future research.
In conclusion, Co(II) complex is a unique and versatile compound that has potential applications in various fields such as chemistry, biology, and materials science. Its excellent catalytic activity and range of biochemical and physiological effects make it an attractive target for future research. However, its toxicity and cost can limit its use in certain applications, and care must be taken when handling it in the laboratory. Overall, the study of Co(II) complex has the potential to lead to new discoveries and innovations in a wide range of fields.
合成方法
The synthesis of Co(II) complex involves the reaction of 2-hydroxy-4-nitrobenzenediazonium chloride with 2-naphthol in the presence of Co(II) ion. The reaction takes place under basic conditions, and the resulting product is a bright red powder that is soluble in water and other polar solvents.
科学研究应用
Co(II) complex has been extensively studied for its potential applications in various fields such as catalysis, electrochemistry, and materials science. The compound has been shown to exhibit excellent catalytic activity in various chemical reactions, including oxidation, reduction, and coupling reactions. It has also been used as a precursor for the synthesis of other coordination compounds and materials.
属性
CAS 编号 |
15525-22-1 |
|---|---|
产品名称 |
Hydrogen bis(2-((2-hydroxy-4-nitrophenyl)azo)naphthalen-1-olato(2-))cobaltate(1-) |
分子式 |
C32H19CoN6O8 |
分子量 |
674.5 g/mol |
IUPAC 名称 |
cobalt(3+);2-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-1-one;hydron;2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate |
InChI |
InChI=1S/C16H11N3O4.C16H9N3O4.Co/c2*20-15-9-11(19(22)23)6-8-13(15)17-18-14-7-5-10-3-1-2-4-12(10)16(14)21;/h1-9,20-21H;1-9H;/q;-2;+3/p-1 |
InChI 键 |
FFZRIEBZVKXFBO-UHFFFAOYSA-M |
SMILES |
[H+].C1=CC=C2C(=C1)C=CC(=C2[O-])N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-].C1=CC=C2C(=C1)C=CC(=NN=C3C=CC(=CC3=O)N([O-])[O-])C2=O.[Co+3] |
规范 SMILES |
[H+].C1=CC=C2C(=C1)C=CC(=C2[O-])N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-].C1=CC=C2C(=C1)C=CC(=NN=C3C=CC(=CC3=O)N([O-])[O-])C2=O.[Co+3] |
同义词 |
C.I. Solvent Violet 1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



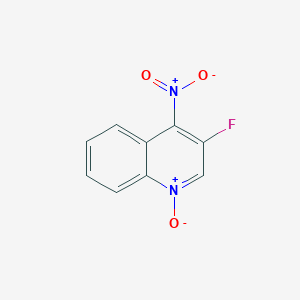
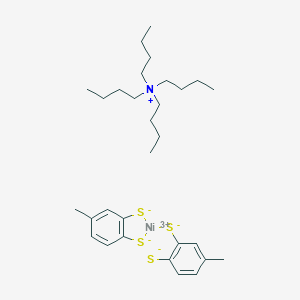
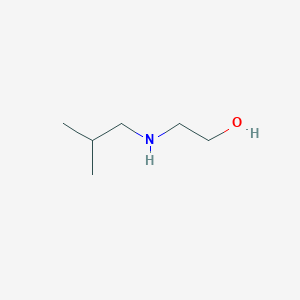
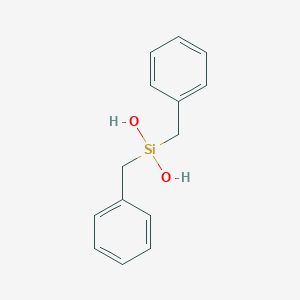
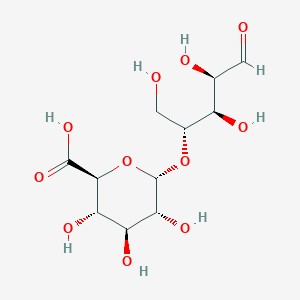
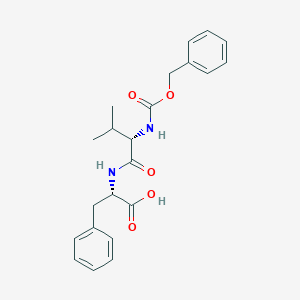
![2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one](/img/structure/B100987.png)
